4-fluoro-1H-indole-5-carboxylic Acid
Overview
Description
4-fluoro-1H-indole-5-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
4-Fluoro-1H-indole-5-carboxylic Acid is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been used in the preparation of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For example, some indole derivatives have been reported to inhibit the activation of caspases, thereby regulating cell death .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can influence a wide range of biochemical pathways and their downstream effects.
Result of Action
Indole derivatives have been reported to show various biologically vital properties . For example, some indole derivatives have been found to inhibit the proliferation of human breast cancer cells .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 4-fluoro-1H-indole-5-carboxylic Acid, possess various biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of indole derivatives using reagents such as N-fluoropyridinium triflates or diethylaminosulfur trifluoride (DAST) . The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of 4-fluoro-1H-indole-5-carboxylic acid may involve large-scale fluorination processes using stable fluoride ion sources such as alkyl ammonium fluoride ionic liquids under constant current or potential conditions . These methods are designed to be efficient and scalable, providing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in acetic acid or sulfonyl chlorides in pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
4-fluoro-1H-indole-5-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 5-fluoroindole-2-carboxylic acid
- 1H-indole-6-carboxylic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
4-fluoro-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position of the indole ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-fluoro-1H-indole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXISWOXQFGXSET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291428 | |
Record name | 4-Fluoro-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908600-72-6 | |
Record name | 4-Fluoro-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908600-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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